molecular formula C9H6N2O3 B2820033 7-oxo-8H-1,8-naphthyridine-2-carboxylic acid CAS No. 1554186-18-3

7-oxo-8H-1,8-naphthyridine-2-carboxylic acid

Cat. No.: B2820033
CAS No.: 1554186-18-3
M. Wt: 190.158
InChI Key: WIEBWJLPLVAEJI-UHFFFAOYSA-N
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Description

7-oxo-8H-1,8-naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine core with a carboxylic acid group at the 2-position and a keto group at the 7-position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-oxo-8H-1,8-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions include various substituted and functionalized naphthyridine derivatives, which can be further utilized in different applications, including drug development and materials science .

Mechanism of Action

The mechanism of action of 7-oxo-8H-1,8-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound inhibits bacterial DNA gyrase, an enzyme essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death. The compound’s anticancer activity is attributed to its ability to intercalate with DNA and inhibit topoisomerase II, an enzyme involved in DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-oxo-8H-1,8-naphthyridine-2-carboxylic acid include other naphthyridine derivatives such as:

  • Nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid)
  • Gemifloxacin (a fluoroquinolone antibiotic containing a naphthyridine core)
  • 1,5-naphthyridine derivatives

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

7-oxo-8H-1,8-naphthyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-7-4-2-5-1-3-6(9(13)14)10-8(5)11-7/h1-4H,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEBWJLPLVAEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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